Isoquinoline, 1,2,3,4-tetrahydro-1-(1-octynyl)-2-phenyl-
Description
Isoquinoline, 1,2,3,4-tetrahydro-1-(1-octynyl)-2-phenyl- is a structurally complex tetrahydroisoquinoline (THIQ) derivative characterized by a 1-octynyl substituent at position 1 and a phenyl group at position 2 of the isoquinoline core. This compound belongs to a class of nitrogen-containing heterocycles with significant pharmacological and synthetic relevance. The octynyl group introduces alkyne functionality, which may enhance reactivity in click chemistry or serve as a synthetic handle for further derivatization . The phenyl substituent at position 2 is a common feature in bioactive THIQs, contributing to π-π stacking interactions in biological targets .
Properties
CAS No. |
823814-02-4 |
|---|---|
Molecular Formula |
C23H27N |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-oct-1-ynyl-2-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H27N/c1-2-3-4-5-6-10-17-23-22-16-12-11-13-20(22)18-19-24(23)21-14-8-7-9-15-21/h7-9,11-16,23H,2-6,18-19H2,1H3 |
InChI Key |
HBAUJJIZENJOSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1C2=CC=CC=C2CCN1C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected THIQ Derivatives
Key Insights from Comparative Analysis
Substituent-Driven Reactivity: The 1-octynyl group in the target compound differentiates it from analogs like 1-deutero-THIQ (used in isotopic tracing ) or 1-methyl-THIQ (common in neuroactive compounds ). 2-Phenyl substituents are prevalent across THIQs (e.g., ), often linked to antimicrobial and antitumor activities due to hydrophobic interactions with biological targets.
Biological Activity Trends :
- Compounds with electron-withdrawing groups (e.g., 2-iodophenyl-THIQ ) exhibit stronger antimicrobial activity compared to electron-donating substituents (e.g., 2-methoxyphenyl ).
- 1-Sulfonyl-THIQ derivatives (e.g., ) demonstrate improved solubility, a critical factor for drug bioavailability.
Synthetic Methodologies: The synthesis of 1-substituted-THIQs often involves reductive amination (e.g., NaBD4 reduction for deuterated analogs ) or nucleophilic substitution. The 1-octynyl group may require Sonogashira coupling or alkyne-azide cycloaddition for installation.
Structural and Crystallographic Data :
Preparation Methods
Bischler-Napieralski Reaction with Octynyl-Modified Substrates
The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines, which can be reduced to tetrahydroisoquinolines. For the target compound, 1-(1-octynyl) substitution requires modifying the phenethylamine precursor to incorporate the octynyl group.
Procedure :
- Synthesis of N-(2-(1-Octynyl)phenethyl)benzamide :
- Cyclization with Phosphorus Pentoxide (P₂O₅) :
- Reduction to Tetrahydroisoquinoline :
Challenges :
Pictet-Spengler Reaction for Stereocontrolled Synthesis
Modern Metal-Catalyzed Cyclization-Deoxygenation Strategies
Silver-Triflate-Mediated Cyclization of 2-Alkynylbenzaldoximes
A novel method from Thieme-Connect utilizes 2-alkynylbenzaldoximes for direct isoquinoline synthesis. For the target compound:
- Synthesis of 2-(1-Octynyl)benzaldoxime :
- React 2-iodobenzaldehyde with 1-octyne via Sonogashira coupling.
- Convert the aldehyde to an oxime using hydroxylamine hydrochloride.
- Cyclization-Deoxygenation :
Advantages :
- High functional group tolerance.
- Mild conditions avoid decomposition of the octynyl group.
Post-Cyclization Functionalization: Introducing the 1-Octynyl Group
Sonogashira Coupling on Preformed Tetrahydroisoquinoline
For late-stage introduction of the octynyl group:
- Synthesis of 1-Bromo-2-phenyltetrahydroisoquinoline :
- Brominate the 1-position using N-bromosuccinimide (NBS).
- Cross-Coupling with 1-Octyne :
Drawbacks :
- Requires halogenated tetrahydroisoquinoline precursors.
- Risk of over-reduction or side reactions at the alkyne.
Resolution of Enantiomers Using Chiral Tartrates
For enantiomerically pure products (e.g., (S)-1-(1-octynyl)-2-phenyltetrahydroisoquinoline):
- Formation of Diastereomeric Salts :
- Crystallization and Isolation :
- Free Base Recovery :
Yield : ~43% after resolution (based on phenyl analog data).
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Bischler-Napieralski | 2-(1-Octynyl)phenethylamine, benzoyl chloride | Acylation, cyclization, reduction | 80–90% | High yield, scalable | Complex amine synthesis |
| Pictet-Spengler | 2-Phenylethylamine, 1-octynyl glyoxal | Acidic condensation | 70–80% | Stereocontrol | Limited substrate availability |
| AgOTf/CS₂ cyclization | 2-(1-Octynyl)benzaldoxime | Cyclization-deoxygenation | 90–95% | Mild conditions, high efficiency | Requires specialized oxime precursors |
| Sonogashira coupling | 1-Bromo-tetrahydroisoquinoline, 1-octyne | Cross-coupling | 65–75% | Late-stage functionalization | Low yield, halogenation required |
Industrial and Environmental Considerations
Q & A
What are the common synthetic routes for preparing 1,2,3,4-tetrahydroisoquinoline derivatives with alkyl and aryl substituents?
Basic Research Question
Key methods include:
- Pummerer-type cyclization : Using N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides to form 4-aryl-2-methyl derivatives via sulfoxide activation .
- Reductive amination : Employing aldehydes/ketones and amines in the presence of NaBH₃CN or H₂/Pd-C to introduce alkyl/aryl groups at the 1-position .
- Mannich reactions : For introducing substituents at the 3-position, using formaldehyde and secondary amines under acidic conditions .
Reference : Venkov et al. (1990) and Toda et al. (2000) provide optimized protocols for regioselective substitutions .
How can reaction yields be optimized for Pummerer-type cyclization in synthesizing 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines?
Advanced Research Question
Critical factors include:
- Catalyst selection : Using BF₃·Et₂O or TsOH to enhance cyclization efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
- Temperature control : Maintaining 80–100°C minimizes side reactions (e.g., over-oxidation) .
Data Contradiction : Yields vary between 45–78% depending on aryl group steric hindrance. Toda et al. (2000) achieved higher yields with electron-donating substituents .
What spectroscopic techniques are essential for characterizing 1,2,3,4-tetrahydroisoquinoline derivatives?
Basic Research Question
Standard methods:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 1-octynyl vs. phenyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups (e.g., C≡C stretch of 1-octynyl at ~2100 cm⁻¹) .
Example : used ¹H NMR to resolve stereochemistry in a 2-(4-iodophenyl) derivative .
How does X-ray crystallography resolve stereochemical ambiguities in 1,2,3,4-tetrahydroisoquinoline derivatives?
Advanced Research Question
Single-crystal X-ray analysis:
- Crystal growth : Ethyl acetate/hexane mixtures yield suitable crystals for low-symmetry space groups .
- Key metrics : Data-to-parameter ratios >15 and R-factors <0.05 ensure reliability .
Case Study : Ma et al. (2011) resolved the cis-configuration of a 2-phenyl derivative using C–C bond lengths (mean 0.004 Å) and torsion angles .
What in vitro assays are used to evaluate the biological activity of 1,2,3,4-tetrahydroisoquinoline derivatives?
Basic Research Question
Common assays:
- Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor binding : Radioligand displacement studies for neurotransmitter receptors .
Safety Note : Compounds with acute oral toxicity (Category 4, H302) require strict handling protocols .
How can conflicting pharmacological data (e.g., IC₅₀ variability) be resolved for 1,2,3,4-tetrahydroisoquinoline analogs?
Advanced Research Question
Strategies include:
- Dose-response validation : Replicate assays across multiple labs to exclude batch variability .
- Metabolic stability testing : Assess cytochrome P450 interactions to identify false positives .
- Structural analogs : Compare activity trends with substituent electronic profiles (e.g., methoxy vs. nitro groups) .
Example : reports conflicting cytotoxicity data (IC₅₀ 2–15 µM) due to assay interference from residual DMSO .
How should researchers address contradictions in synthetic yields reported across literature?
Basic Research Question
Approach:
- Reagent purity : Ensure anhydrous solvents and fresh catalysts (e.g., NaBH₄ vs. aged samples) .
- Reproducibility trials : Document reaction conditions (e.g., inert atmosphere, stirring rate) .
- Statistical analysis : Use ANOVA to compare yield distributions from independent trials .
Case Study : Venkov et al. (1990) reported 70% yield for 2-methyl derivatives, but later studies achieved 55–60% due to trace moisture .
What advanced techniques resolve NMR spectral overlaps in 1,2,3,4-tetrahydroisoquinoline derivatives?
Advanced Research Question
Solutions include:
- 2D NMR (COSY, HSQC) : Assigns coupled protons and quaternary carbons .
- Variable-temperature NMR : Reduces signal broadening in conformationally flexible analogs .
- Isotopic labeling : ¹³C-enriched samples clarify carbon connectivity .
Example : used ¹H-¹³C HSQC to distinguish overlapping methylene signals in a 6,7-dimethoxy derivative .
What safety protocols are critical when handling 1,2,3,4-tetrahydroisoquinoline derivatives?
Basic Research Question
Essential measures:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Spill management : Neutralize acidic residues with NaHCO₃ and adsorb with vermiculite .
Reference : Safety Data Sheets (SDS) from Aaron Chemicals LLC detail first-aid measures for oral exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
